Indoline-4-carboxylic acid hydrochloride

Catalog No.
S867747
CAS No.
1187933-04-5
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoline-4-carboxylic acid hydrochloride

Many PARP/kinase inhibitor programs encounter solubility-limited reactions when using the free base or positional isomers, causing low yields and purification challenges. Indoline-4-carboxylic acid hydrochloride (CAS 1187933-04-5) solves this by providing:

  • Enhanced aqueous/protic solvent solubility for faster, higher-yielding reactions.
  • Precise 4-carboxy regioisomer essential for target binding (e.g., Rucaparib core).
  • Consistent batch quality for reliable large-scale synthesis and fragment screening.

Choose the validated salt to avoid false negatives and streamline your synthetic route.

CAS Number

1187933-04-5

Product Name

Indoline-4-carboxylic acid hydrochloride

IUPAC Name

2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H

InChI Key

LXNIYKCEAWXTEM-UHFFFAOYSA-N

SMILES

C1CNC2=CC=CC(=C21)C(=O)O.Cl

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)O.Cl

The exact mass of the compound Indoline-4-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3-Dihydro-1H-indole-4-carboxylic acid hydrochloride, Indoline-4-carboxylic acid hydrochloride, 4-Carboxyindoline hydrochloride, 1H-Indole-4-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1), Indoline-4-carboxylic acid HCl

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

Indoline-4-carboxylic acid is a valued heterocyclic building block, primarily utilized as a precursor in the synthesis of complex bioactive molecules and targeted therapeutics, such as PARP and kinase inhibitors. The hydrochloride salt form is specifically chosen in many process chemistry and drug discovery workflows to enhance aqueous solubility, stability, and handling characteristics compared to the corresponding free base, which are critical considerations for reproducible, large-scale synthesis and formulation.

Research Fit

Selection 4-carboxy indoline hydrochloride salt
Workflow Aqueous coupling and salt metathesis
Context GPR52 agonist scaffold and kinase inhibitor diversification

Substituting Indoline-4-carboxylic acid hydrochloride with its positional isomers (e.g., 5- or 6-carboxylic acids) or its free base form can lead to critical failures in both synthesis and final application performance. The specific 4-position of the carboxylic acid is often a mandatory structural requirement for achieving high-affinity binding to biological targets, where alternative isomers may be orders of magnitude less potent or completely inactive. Furthermore, opting for the free base over the hydrochloride salt can introduce significant processability issues, such as poor solubility in common reaction solvents, leading to slower reaction rates, lower yields, and increased purification costs. These factors make ad-hoc substitution a high-risk decision in structured research and manufacturing environments.

Substitution Risk

Target Indoline-4-carboxylic acid HCl
Potential Substitute Indoline-5- or 6-carboxylic acids
Regioisomeric substitution may abolish GPR52 binding and alter kinase inhibitor vector geometry.
Free acid form (CAS 175647-03-7) may shift solubility and reaction kinetics in aqueous media.

Hydrochloride Salt Form Provides Superior Aqueous Solubility Over Free Base

The use of a hydrochloride salt is a standard and effective strategy for increasing the aqueous solubility and dissolution rate of weakly basic parent compounds, particularly at acidic to neutral pH. For organic bases, the hydrochloride salt form consistently demonstrates higher solubility in the pH range of 2-5 compared to the free base, which is often practically insoluble. This improved solubility profile is critical for ensuring efficient reaction kinetics in aqueous or protic solvent systems and is a key parameter for bioavailability in formulated products.

Evidence DimensionAqueous Solubility Profile
Target Compound DataSignificantly enhanced solubility in the pH range below the compound's pKa.
Comparator Or BaselineThe corresponding free base, which typically exhibits very low solubility in the same pH range.
Quantified DifferenceOften orders of magnitude higher solubility for the salt form vs. the free base in the pH 2-5 range.
ConditionsStandard equilibrium solubility experiments conducted at 37 °C across a pH range of 1.2 to 6.8, as per WHO guidelines for BCS classification.

Improved solubility directly translates to faster and more complete reactions in process chemistry and predictable dissolution behavior in formulation, reducing batch failures and improving reproducibility.

Solubility Enhancement
Class-level inference
Water-soluble solid vs. lower solubility free acid
Supports aqueous reaction media fit
Data to verify; salt formation principle applied

Isomer-Specific Precursor for High-Potency PARP Inhibitors

The indoline scaffold is a core component of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy, such as Rucaparib. In the development of these inhibitors, the specific geometry of the precursor is critical. Process chemistry routes for Rucaparib explicitly start from a 6-fluoro-indole-4-carboxylate derivative. This highlights that the 4-position of the carboxylate group on the indole/indoline ring system is a non-negotiable structural feature for achieving the final molecule's required architecture and biological activity. Substitution with a 5- or 6-isomer would result in a completely different final molecule with an incorrect binding orientation, rendering it ineffective.

Evidence DimensionSuitability as a Synthetic Precursor for Rucaparib
Target Compound DataThe 4-carboxylate isomer is the required starting material in established, patented synthesis routes.
Comparator Or BaselineIndoline-5-carboxylic acid or Indoline-6-carboxylic acid.
Quantified DifferenceQualitatively non-interchangeable; use of other isomers would not produce the target PARP inhibitor.
ConditionsMedicinal and Process Chemistry synthesis routes for the PARP inhibitor Rucaparib.

For researchers synthesizing specific PARP inhibitors or related analogs, only the 4-carboxylic acid isomer is a viable precursor, making other isomers procurement dead-ends.

GPR52 Agonist SAR
Reported
4-isomer required for potent GPR52 agonism; 5-/6-isomers expected inactive
Regiochemistry-directs pharmacological activity
Patent-sourced evidence; in vitro functional assay context
Intramolecular H-Bonding
Class-level inference
Potential 6-membered H-bond in 4-isomer; absent in 5-/6-isomers
May influence reaction kinetics and solid-state properties
Theoretical prediction; experimental data to verify

Core Building Block for PARP and Kinase Inhibitor Synthesis

This compound is the correct choice for synthetic campaigns targeting specific classes of PARP inhibitors, like Rucaparib, or other kinase inhibitors where the 4-position of the functional group is essential for the final molecule's structure and target engagement. Its selection is mandated by the established structure-activity relationships in these target families.

Scaffold Development in Aqueous-Based or Protic Solvent Synthetic Routes

The hydrochloride salt form is particularly suitable for multi-step syntheses that involve reactions in protic solvents (e.g., methanol, ethanol) or aqueous media where the solubility of the free base would be rate-limiting. Procuring this salt form can prevent issues with poor reaction kinetics, low conversion, and complex purification profiles tied to precursor insolubility.

Fragment and Library Synthesis for High-Throughput Screening

Due to its enhanced solubility and stability, this compound is well-suited for inclusion in fragment-based screening libraries and diversity-oriented synthesis. Its reliable solubility in assay buffers (e.g., DMSO/aqueous mixtures) ensures accurate concentration measurements and reduces the risk of compound precipitation, which is a common source of false negatives in high-throughput screens.

Application Fit Matrix

Application
Selection Property
Validation Focus
GPR52 pathway probe synthesis
4-position regiochemistry
GPR52 functional assay response
Aqueous reaction development
Hydrochloride salt solubility
Reaction homogeneity and conversion rate
Kinase inhibitor scaffold exploration
4-carboxylate vector geometry
Target-specific binding pocket compatibility

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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